Lipophilicity Shift: (R)-Hydrochloride Salt vs. (R)-Free Base Driving Differential Extraction and Chromatographic Behavior
The (R)-hydrochloride salt (CAS 1246509-67-0) exhibits a predicted logP of 1.841, markedly lower than the 2.12 for the corresponding (R)-free base (CAS 1212974-29-2) . This 0.28-unit reduction in lipophilicity is consistent with protonation of the amine and counterion hydration, which alters the compound's partitioning behavior in aqueous-organic extraction and reversed-phase HPLC retention times [1]. For synthetic chemists, selecting the salt over the free base can simplify work-up by enabling aqueous washing to remove non-basic impurities, while its sharper, more predictable chromatographic peak profile facilitates purity assessment and large-scale purification .
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.841 |
| Comparator Or Baseline | (R)-free base (CAS 1212974-29-2): logP = 2.12 |
| Quantified Difference | ΔlogP = -0.28 (salt is more hydrophilic) |
| Conditions | In silico prediction (ALogP / XLogP); consistent across ChemSrc and Molbase databases |
Why This Matters
A 0.28 logP difference translates to approximately a 1.9-fold shift in octanol/water partition coefficient, sufficient to alter extraction efficiency and chromatographic retention enough to streamline or complicate multi-step synthesis work-ups, directly impacting procurement decisions for process chemistry.
- [1] Molbase. (R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester (CAS 1212974-29-2), logP = 2.1195. Accessed 2026. View Source
